![molecular formula C14H9ClO2S B098110 1-Anthracenesulfonyl chloride CAS No. 17407-97-5](/img/structure/B98110.png)
1-Anthracenesulfonyl chloride
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Overview
Description
1-Anthracenesulfonyl chloride is an organic compound with the molecular formula C14H9ClO2S. It is a versatile reagent used in organic synthesis and research. It is also known as 1-anthracenylsulfonyl chloride and is abbreviated as ASCl. This compound has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Anthracenesulfonyl chloride involves the reaction of the sulfonyl group with the target molecule. The sulfonyl group is a strong electron-withdrawing group, which makes the molecule more reactive towards nucleophilic attack. This reactivity allows for the introduction of various functional groups into the target molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Anthracenesulfonyl chloride. However, it has been reported to exhibit some toxicity towards aquatic organisms. It is important to handle this compound with care and follow proper safety protocols.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Anthracenesulfonyl chloride in lab experiments include its versatility as a sulfonating agent and its ability to introduce a sulfonyl group into aromatic compounds. However, its limitations include its toxicity and the need for proper safety protocols during handling and disposal.
Future Directions
There are several future directions for the use of 1-Anthracenesulfonyl chloride in research. One possible direction is the development of new synthetic methods for the preparation of ASCl. Another direction is the investigation of its potential applications in the synthesis of new pharmaceuticals and materials. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound and to develop safer handling and disposal methods.
Synthesis Methods
The synthesis of 1-Anthracenesulfonyl chloride involves the reaction of anthracene with chlorosulfonic acid in the presence of a catalyst, such as aluminum chloride. The reaction proceeds through the formation of an intermediate which is then treated with hydrochloric acid to obtain the final product. This method is a well-established and widely used process for the preparation of ASCl.
Scientific Research Applications
1-Anthracenesulfonyl chloride is a valuable reagent in organic synthesis. It is used as a sulfonating agent to introduce a sulfonyl group into aromatic compounds, which can then be used as intermediates in the synthesis of various organic compounds. It is also used in the preparation of sulfonamides, which are important pharmacological agents.
properties
CAS RN |
17407-97-5 |
---|---|
Product Name |
1-Anthracenesulfonyl chloride |
Molecular Formula |
C14H9ClO2S |
Molecular Weight |
276.7 g/mol |
IUPAC Name |
anthracene-1-sulfonyl chloride |
InChI |
InChI=1S/C14H9ClO2S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI Key |
BQPJFNZAKMDFBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)Cl |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)Cl |
Other CAS RN |
17407-97-5 |
synonyms |
1-Anthracenesulfonyl chloride |
Origin of Product |
United States |
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